(2E)-1-(1-benzofuran-2-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(1-Benzofuran-2-yl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1-benzofuran-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylbenzofuran and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1-Benzofuran-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-1-(1-benzofuran-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the regulation of reactive oxygen species (ROS) and mitochondrial pathways . The compound can also inhibit specific enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone: This compound shares a similar chalcone structure but with different substituents on the phenyl ring.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: Another chalcone derivative with a bis-chalcone structure.
Uniqueness
(2E)-1-(1-Benzofuran-2-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chalcones and contributes to its diverse range of applications and activities.
Properties
Molecular Formula |
C17H12O2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H12O2/c18-15(11-10-13-6-2-1-3-7-13)17-12-14-8-4-5-9-16(14)19-17/h1-12H/b11-10+ |
InChI Key |
WDZFYPFTSPWFFF-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.